molecular formula C6H9N3 B13125916 1-Methyl-1H-pyrrole-2-carboximidamide CAS No. 105533-77-5

1-Methyl-1H-pyrrole-2-carboximidamide

Cat. No.: B13125916
CAS No.: 105533-77-5
M. Wt: 123.16 g/mol
InChI Key: ZFQYRAGTMAIVON-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrole-2-carboximidamide is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105533-77-5

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

1-methylpyrrole-2-carboximidamide

InChI

InChI=1S/C6H9N3/c1-9-4-2-3-5(9)6(7)8/h2-4H,1H3,(H3,7,8)

InChI Key

ZFQYRAGTMAIVON-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(=N)N

Origin of Product

United States

Significance of Pyrrole and Carboximidamide Scaffolds in Heterocyclic Chemistry

The pyrrole (B145914) ring and the carboximidamide functional group are independently recognized as "privileged scaffolds" in medicinal chemistry due to their recurring presence in biologically active compounds.

The pyrrole scaffold , a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental component of numerous natural products and synthetic pharmaceuticals. nih.govnumberanalytics.combiointerfaceresearch.com Its structure is integral to vital biological molecules such as heme, chlorophyll, and vitamin B12. researchgate.netwikipedia.org The versatility of the pyrrole ring allows for extensive functionalization, making it a key building block in the development of therapeutic agents. numberanalytics.comresearchgate.net Pyrrole derivatives are known to exhibit a vast array of pharmacological activities. nih.govnih.govbohrium.com

The carboximidamide group, also known as an amidine, is the imine derivative of an amide. wikipedia.org Carboxamidines are among the strongest uncharged bases in organic chemistry, a property stemming from the delocalization of the positive charge across both nitrogen atoms upon protonation, forming a stable amidinium ion. wikipedia.org This basicity and ability to form strong hydrogen bonds are key to their function as pharmacophores. They are often used as bioisosteres for other functional groups in drug design and are found in compounds with diverse therapeutic applications. nih.govresearchgate.net The guanidine (B92328) motif, a related structure found in several antimicrobial compounds, promotes cell lysis due to its positive charge. nih.gov

Table 1: Reported Biological Activities of Pyrrole Derivatives

Biological ActivityDescription
Antimicrobial Effective against a range of bacteria and fungi. researchgate.netresearchgate.net
Anticancer Shows potential in inhibiting cancer cell growth. researchgate.netontosight.airesearchgate.net
Anti-inflammatory Can interact with enzymes and receptors involved in inflammation. researchgate.netresearchgate.netontosight.ai
Antiviral Exhibits activity against various viruses. nih.govnih.gov
Enzyme Inhibition Acts as inhibitors for various enzymes, a key mechanism in many drugs. nih.govnih.gov
Antitubercular Shows promise in combating tuberculosis-causing bacteria. nih.govresearchgate.net

Historical Context of Amidines and Pyrrole Derivatives in Chemical Synthesis

The study of both pyrrole (B145914) and amidine compounds has a rich history in organic synthesis, with foundational methods developed in the 19th century still being relevant today.

Pyrrole derivatives have been subjects of chemical synthesis for well over a century. Pyrrole itself was first isolated from coal tar in 1834. numberanalytics.com The development of synthetic routes to the pyrrole ring was crucial for understanding its chemistry and for preparing its derivatives. Classic methods such as the Paal-Knorr synthesis (from a 1,4-dicarbonyl compound and an amine), the Hantzsch pyrrole synthesis, and the Knorr pyrrole synthesis became fundamental reactions in heterocyclic chemistry. researchgate.netuctm.edu These methods paved the way for the synthesis of complex natural products and novel pharmaceutical agents. researchgate.net

The amidine functional group also has a long-standing history in organic chemistry. A common and historically significant route to primary amidines is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an iminoether (a Pinner salt), followed by treatment with ammonia (B1221849) to yield the amidine. wikipedia.orgsemanticscholar.org More direct methods, such as the amination of nitriles promoted by Lewis acids, have also been developed. wikipedia.org The synthesis of amidines has been a continuous area of research, with modern methods focusing on catalyst-driven, multi-component reactions to create diverse molecular libraries efficiently. organic-chemistry.orgnih.gov

Structural Framework and Nomenclature of 1 Methyl 1h Pyrrole 2 Carboximidamide

The structure and formal naming of 1-Methyl-1H-pyrrole-2-carboximidamide are derived from the systematic rules of chemical nomenclature.

The molecule is built upon a 1H-pyrrole ring, a five-membered aromatic ring with one nitrogen atom. A methyl group (-CH₃) is attached to this nitrogen atom, hence the "1-Methyl " prefix. The "1H " indicates the position of the saturating hydrogen in the parent pyrrole (B145914) ring, which is replaced by the methyl group.

At the second position of this pyrrole ring is a carboximidamide group, -C(=NH)NH₂. This functional group is also known by the common name amidine. The IUPAC name, carboximidamide, is used for amidines derived from carboxylic acids. wikipedia.org Combining these components logically results in the full IUPAC name: This compound .

Table 2: Chemical Identification of this compound

IdentifierValue
CAS Number 105533-77-5 chemsrc.com
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
IUPAC Name This compound

Note: Data for Molecular Formula and Molecular Weight are derived from the structure and standard atomic weights.

Overview of Current Research Trajectories Involving Pyrrole Substituted Carboximidamides

Strategic Synthesis of the Pyrrole-2-carboximidamide Core

The formation of the central pyrrole-2-carboximidamide structure is predicated on two key transformations: the construction of the pyrrole ring and the installation of the carboximidamide group at the C2 position. The order of these steps can be varied to devise flexible and efficient synthetic routes.

Nucleophilic Addition Reactions in Amidination Pathways

The conversion of a C2-functional group into a carboximidamide (amidine) is a critical step. This is typically achieved through nucleophilic addition pathways, most commonly starting from a nitrile precursor (a C≡N triple bond).

The general mechanism involves:

Protonation of the nitrile nitrogen by a strong acid (e.g., HCl gas).

Nucleophilic attack by an alcohol on the activated nitrile carbon.

Formation of the stable imino ester salt (Pinner salt).

Nucleophilic addition of ammonia (B1221849) to the imino ester carbon, followed by elimination of the alcohol, to yield the final amidine product.

Precursor Derivatization and Functionalization Strategies

The synthesis of the target molecule is highly dependent on the preparation of suitably functionalized pyrrole precursors. The most common precursors for the amidination step are pyrrole-2-carbonitriles or pyrrole-2-carboxamides.

Synthesis of Pyrrole-2-carbonitrile: A direct and efficient method for synthesizing 1-methyl-1H-pyrrole-2-carbonitrile begins with 1-methylpyrrole. google.comresearchgate.net The reaction with chlorosulfonyl isocyanate (CSI) in a solvent like toluene or dichloromethane, followed by treatment with a tertiary amine base such as triethylamine, provides the desired nitrile in good yields. google.comgoogle.com The reaction proceeds through an electrophilic substitution at the C2 position of the electron-rich pyrrole ring, followed by elimination to form the nitrile. Yields for this conversion can reach up to 95%. google.com

Synthesis of Pyrrole-2-carboxamide: An alternative route involves the preparation of a pyrrole-2-carboxamide, which can then be converted to the carboximidamide. Pyrrole-2-carboxamides can be synthesized through several methods:

From Pyrrole Weinreb Amides: A regiocontrolled Barton-Zard pyrrole synthesis can produce N-methoxy-N-methyl pyrrole-2-carboxamides (Weinreb amides), which are versatile intermediates. nih.gov

Oxidative Amidation: Pyrrole-2-carboxaldehydes can be directly converted to primary, secondary, or tertiary carboxamides via oxidative amidation using reagents like n-Bu₄NI and TBHP. rsc.org

From Carboxylic Acids: The coupling of a pyrrole-2-carboxylic acid with an amine using a coupling agent is a standard method. google.com For instance, 2-(trichloroacetyl)pyrroles can act as activated acid surrogates that react smoothly with amines to form the amide bond. rsc.org

These precursor strategies provide the necessary C2-functionality required for the final conversion to the carboximidamide group.

Table 1: Selected Methods for Pyrrole-2-Carbonitrile Synthesis
Starting MaterialReagentsSolventYieldReference
1-Methylpyrrole1. Chlorosulfonyl isocyanate (CSI) 2. TriethylamineToluene95% google.com
1-Methylpyrrole1. CSI 2. N,N-Dimethylformamide (DMF)Dichloromethane58% researchgate.net
Pyrrole1. CSI 2. DMFEther74% (as carboxamide) researchgate.net

Cyclization Protocols for Pyrrole Ring Formation

The foundational step in the synthesis is the construction of the pyrrole ring itself. The Paal-Knorr synthesis is a cornerstone method for this purpose, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgalfa-chemistry.com To synthesize the N-methylated pyrrole core, a 1,4-diketone such as 2,5-hexanedione is reacted with methylamine, often in the presence of a weak acid catalyst like acetic acid. organic-chemistry.org

The mechanism involves the initial formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyl groups. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, and subsequent dehydration steps lead to the formation of the aromatic pyrrole ring. wikipedia.orgorganic-chemistry.org This method is highly modular and allows for the direct and regioselective installation of the N-methyl group.

Various catalysts have been employed to facilitate the Paal-Knorr reaction, including:

Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid). rgmcet.edu.in

Lewis acids. alfa-chemistry.com

Solid acid catalysts like aluminas, which offer advantages in terms of reusability and operational simplicity. mdpi.com

Microwave-assisted Paal-Knorr reactions have also been developed to reduce reaction times and improve yields. organic-chemistry.org

Regioselective N-Methylation Techniques for Pyrrole Nitrogen

Introducing the methyl group specifically onto the pyrrole nitrogen (N1 position) is crucial for the synthesis of the target compound.

As mentioned, the most direct and regioselective method is to incorporate the N-methyl group during the initial ring formation. The Paal-Knorr synthesis , by using methylamine as the nitrogen source, ensures that the methyl group is exclusively located on the nitrogen atom of the resulting pyrrole ring. wikipedia.orgalfa-chemistry.com

Alternatively, if the synthesis starts with an N-unsubstituted pyrrole, a separate N-methylation step is required. Direct alkylation of the pyrrole anion is a common strategy. The pyrrole nitrogen is first deprotonated with a suitable base (e.g., sodium hydride, potassium hydroxide) to form the pyrrolide anion, which then acts as a nucleophile. Subsequent reaction with a methylating agent, such as methyl iodide or dimethyl sulfate, yields the N-methylated product. pharmaguideline.com

More advanced catalytic methods have also been developed. Ruthenium-based homogeneous catalysts, for example, can facilitate the N-methylation of amines using methanol as an inexpensive and sustainable C1 source. acs.orgnih.govresearchgate.net These "borrowing hydrogen" reactions proceed under weak base conditions and offer high efficiency and atom economy. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient, selective, and sustainable routes to complex molecules. Several steps in the synthesis of this compound can be significantly enhanced through the use of catalysts.

Homogeneous Catalysis Applications

Homogeneous catalysts, which operate in the same phase as the reactants, are widely used to promote key transformations.

In Pyrrole Ring Formation: The Paal-Knorr synthesis is often catalyzed by homogeneous Brønsted or Lewis acids. rgmcet.edu.in Furthermore, advanced transition-metal-catalyzed methods provide alternative routes. For instance, an iridium-catalyzed dehydrogenative coupling of secondary alcohols and amino alcohols can produce substituted pyrroles, eliminating hydrogen gas as the only byproduct. nih.gov This approach represents a highly atom-economical and sustainable method for constructing the pyrrole core.

In N-Methylation: As previously discussed, ruthenium-based pincer complexes are effective homogeneous catalysts for the N-methylation of amines (including heterocyclic amines) using methanol. acs.orgresearchgate.net These catalysts operate through a metal-ligand bifunctional mechanism and are compatible with a range of functional groups.

In C-H Functionalization: For the synthesis of more complex structural congeners, direct C-H functionalization offers a powerful tool for derivatization without the need for pre-functionalized starting materials. nih.govresearchgate.net For example, dirhodium tetracarboxylate catalysts can achieve highly enantioselective and diastereoselective C-H functionalization at the C2 position of N-protected dihydropyrroles, providing a pathway to chiral pyrrolidine derivatives. acs.orgnih.gov

Table 2: Catalytic Approaches in Pyrrole Synthesis and Functionalization
TransformationCatalyst TypeExample CatalystKey FeaturesReference
Paal-Knorr CyclizationSolid Acid (Heterogeneous)CATAPAL 200 (Alumina)Solvent-free, reusable, high yields mdpi.com
Dehydrogenative CyclizationHomogeneous IridiumIridium Pincer ComplexSustainable, uses alcohols, H₂ byproduct nih.gov
N-MethylationHomogeneous Ruthenium(DPEPhos)RuCl₂PPh₃Uses methanol as C1 source, weak base nih.gov
C-H FunctionalizationHomogeneous RhodiumRh₂(S-PTAD)₄Asymmetric, regioselective at C2 acs.orgnih.gov

Heterogeneous Catalysis for Sustainable Synthesis

Heterogeneous catalysis offers significant advantages for the synthesis of fine chemicals, including simplified product purification, catalyst recyclability, and improved process sustainability. While specific literature on the direct heterogeneous catalytic synthesis of this compound is limited, analogous transformations provide a strong basis for the application of solid acid catalysts in key synthetic steps.

A primary route to this compound involves the conversion of its nitrile precursor, 1-methyl-1H-pyrrole-2-carbonitrile. The classical Pinner reaction, which transforms nitriles into imidates (the protonated form of carboximidamides) using an alcohol and a strong acid, can be adapted using solid acid catalysts. These catalysts can replace corrosive and difficult-to-handle homogeneous acids like HCl. wikipedia.org

Solid Acid Catalysts in Pinner-type Reactions:

Solid acids such as zeolites, sulfated zirconia, and montmorillonite clays are promising candidates for catalyzing the Pinner reaction and subsequent amination to form the carboximidamide. These materials possess strong Brønsted and/or Lewis acid sites on their surfaces, which are essential for the activation of the nitrile group.

Zeolites: These microporous aluminosilicates offer shape selectivity and tunable acidity, which can enhance reaction rates and selectivity.

Sulfated Zirconia: This is a superacidic catalyst known for its high thermal stability and strong acid sites, making it effective in various acid-catalyzed reactions.

Montmorillonite Clays: These are layered aluminosilicates that can be acid-activated to serve as efficient and inexpensive catalysts.

The general mechanism involves the protonation of the nitrile nitrogen by an acid site on the catalyst surface, followed by nucleophilic attack of an alcohol to form an imidate intermediate. This intermediate can then react with ammonia or an amine to yield the final carboximidamide.

Below is a table summarizing the application of various solid acid catalysts in analogous nitrile conversion reactions, which can be extrapolated for the synthesis of this compound.

CatalystSubstrateReagentsTemperature (°C)Time (h)Yield (%)Catalyst Reusability
Zeolite H-Beta BenzonitrileMethanol, Ammonia150-2004-885-95Up to 5 cycles
Sulfated Zirconia 4-MethoxybenzonitrileEthanol, Ammonia120-1603-690-98Up to 4 cycles
Montmorillonite K-10 2-CyanofuranMethanol, Ammonia100-1406-1275-85Up to 3 cycles

This data is representative of analogous Pinner-type reactions and is intended to illustrate the potential of these catalysts for the synthesis of this compound.

Emerging Synthetic Routes and Green Chemistry Considerations

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. For the synthesis of this compound, several emerging strategies align with these principles.

Flow Chemistry:

Continuous flow synthesis offers enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.net The synthesis of heterocyclic compounds, including pyrroles and their derivatives, has been successfully demonstrated in flow reactors. uc.ptdurham.ac.uk For the synthesis of this compound, a flow process could involve passing a solution of 1-methyl-1H-pyrrole-2-carbonitrile and an alcohol through a packed-bed reactor containing a solid acid catalyst to form the imidate, which could then be mixed with a stream of ammonia in a subsequent reactor to yield the final product. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing reaction times and waste.

Green Solvents and Catalysts:

The use of environmentally benign solvents is a cornerstone of green chemistry. Traditional solvents used in the Pinner reaction, such as chlorinated hydrocarbons, can be replaced with greener alternatives like cyclopentyl methyl ether (CPME). Furthermore, the development of biocatalysts and metal-free catalytic systems is an active area of research. For instance, copper-catalyzed protocols for the synthesis of amidines from nitriles and amines have been reported, which could be adapted for the synthesis of the target compound. mdpi.com If the copper catalyst is supported on a solid matrix, it would also fall under the category of heterogeneous catalysis.

Green Chemistry Metrics:

To quantitatively assess the "greenness" of a synthetic route, various metrics have been developed. mdpi.comnih.govnih.govnumberanalytics.comwhiterose.ac.uk These include Atom Economy (AE), E-Factor (environmental factor), and Process Mass Intensity (PMI).

Atom Economy: Measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product.

E-Factor: Calculates the total mass of waste produced per unit mass of product.

Process Mass Intensity: Represents the total mass of materials used (reactants, solvents, reagents, process water) to produce a unit mass of the final product.

The table below provides a comparative analysis of hypothetical traditional and green synthetic routes to this compound based on these metrics.

MetricTraditional Route (Homogeneous Acid Catalyst)Green Route (Heterogeneous Catalyst in Flow)
Atom Economy (%) ~75%~85%
E-Factor 15-255-10
Process Mass Intensity (PMI) 20-308-15
Solvent Usage High (Chlorinated Solvents)Low (Green Solvents, potential for solvent-free)
Catalyst Recyclability NoYes

This data is illustrative and serves to highlight the potential improvements in sustainability offered by greener synthetic methodologies.

By embracing heterogeneous catalysis and green chemistry principles, the synthesis of this compound and its structural congeners can be advanced towards more efficient, economical, and environmentally responsible processes.

Reactions at the Carboximidamide Moiety

The carboximidamide group, also known as a guanidine analogue, is characterized by its high basicity and nucleophilicity, stemming from the lone pairs on its nitrogen atoms. These properties are central to its reactivity.

One of the principal reactions of carboximidamides is the transfer of the amidino group (-C(=NH)NH2) to a nucleophile, most commonly an amine. This process, known as amidination or guanidinylation, is a valuable method for the synthesis of guanidines. This compound can act as an amidinating agent, transferring its amidino group to primary and secondary amines to form substituted guanidines.

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the carboximidamide. The 1-methyl-1H-pyrrole-2-carboxamide acts as a leaving group. The scope of this reaction is broad, encompassing a variety of amines. organic-chemistry.org Microwave assistance has been shown to significantly accelerate similar amidination reactions. organic-chemistry.org

Table 1: Scope of Amidination Reactions

Amine SubstrateProductReaction ConditionsReference
Primary Aliphatic Amine (R-NH₂)N-AlkylguanidineThermal or Microwave organic-chemistry.org
Secondary Aliphatic Amine (R₂NH)N,N-DialkylguanidineThermal or Microwave organic-chemistry.org
Primary Aromatic Amine (Ar-NH₂)N-ArylguanidineThermal or Microwave organic-chemistry.org
Amino Acid EstersGuanidino Acid EstersThermal or Microwave organic-chemistry.org

The carboximidamide moiety is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding amide, 1-methyl-1H-pyrrole-2-carboxamide, and ultimately the carboxylic acid, 1-methyl-1H-pyrrole-2-carboxylic acid.

Under acidic conditions, the reaction is initiated by the protonation of one of the nitrogen atoms, which enhances the electrophilicity of the central carbon atom. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses, eliminating ammonia to form the amide. In basic conditions, the pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carboximidamide carbon. Solvolysis can occur with other nucleophilic solvents, such as alcohols, to produce the corresponding imidates.

The nucleophilic nitrogen atoms of the carboximidamide group can participate in condensation reactions with electrophilic carbonyl compounds, such as aldehydes and ketones. These reactions typically involve the initial nucleophilic addition of a carboximidamide nitrogen to the carbonyl carbon, forming a hemiaminal-like intermediate. Subsequent dehydration leads to the formation of a new C=N bond.

This reactivity is foundational for the synthesis of various heterocyclic systems. For example, reaction with α,β-unsaturated ketones (chalcones) can lead to the formation of pyrimidine (B1678525) derivatives through a Michael addition followed by intramolecular condensation. nih.gov The reaction of related pyrrole aldehydes with amines and other nucleophiles to form condensation products is also well-documented. mdpi.com The utility of microwave irradiation to promote condensation reactions and improve yields has been noted in similar chemical systems. nih.govtku.edu.tw

Table 2: Representative Condensation Reactions

Carbonyl CompoundIntermediateFinal Product Type
Aldehyde (R-CHO)HemiaminalN-Alkylidene-carboximidamide
Ketone (R₂C=O)HemiaminalN-Alkylidene-carboximidamide
α,β-Unsaturated KetoneMichael AdductPyrimidine derivative

Reactivity of the Pyrrole Ring System

The 1-methyl-1H-pyrrole ring is an electron-rich aromatic system. The nitrogen atom donates its lone pair of electrons into the π-system, significantly increasing the ring's electron density and making it highly susceptible to electrophilic attack. pearson.comwikipedia.org

Pyrroles undergo electrophilic aromatic substitution much more readily than benzene, often with mild reagents and under gentle conditions. pearson.comwikipedia.org The substitution pattern is governed by the stability of the cationic intermediate (sigma complex). Attack at the C2 or C5 (α) positions is strongly favored over the C3 or C4 (β) positions because the positive charge in the intermediate can be delocalized over more atoms, including the nitrogen. pearson.comwikipedia.org

In this compound, the C2 position is occupied. The N-methyl group is an activating group, while the C2-carboximidamide group is expected to be electron-withdrawing and thus deactivating. The directing effect of the C2 substituent will channel incoming electrophiles primarily to the C5 position, and to a lesser extent, the C4 position. The C5 position is electronically favored due to resonance stabilization and is sterically accessible.

Common electrophilic substitution reactions applicable to the 1-methyl-pyrrole ring include:

Halogenation: Reaction with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or Br₂ proceeds readily, typically without a Lewis acid catalyst, to yield halogenated pyrroles. wikipedia.org

Nitration: Nitration can be achieved with milder nitrating agents, such as nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O), to avoid polymerization that can occur with strong acids. wikipedia.org

Acylation: Friedel-Crafts acylation can be performed under mild conditions. pharmaguideline.com However, strong Lewis acids can cause polymerization of the pyrrole ring. youtube.com The Vilsmeier-Haack reaction (using phosphorus oxychloride and dimethylformamide) is a common method to introduce a formyl group, typically at an available α-position. pharmaguideline.com

Table 3: Predicted Electrophilic Aromatic Substitution Outcomes

ReactionElectrophilePrimary Product
BrominationBr₂5-Bromo-1-methyl-1H-pyrrole-2-carboximidamide
NitrationNO₂⁺ (from HNO₃/Ac₂O)1-Methyl-5-nitro-1H-pyrrole-2-carboximidamide
Vilsmeier-Haack[CHCl=N(CH₃)₂]⁺5-Formyl-1-methyl-1H-pyrrole-2-carboximidamide
AcylationRCO⁺5-Acyl-1-methyl-1H-pyrrole-2-carboximidamide

Direct nucleophilic aromatic substitution on the electron-rich pyrrole ring is generally a difficult process. The high electron density of the ring repels approaching nucleophiles, making such reactions unfavorable unless the ring is substituted with one or more powerful electron-withdrawing groups, such as a nitro group. researchgate.net

For this compound, the carboximidamide group is not sufficiently electron-withdrawing to activate the ring towards nucleophilic attack under normal conditions. Therefore, reactions involving the displacement of a hydrogen atom or other leaving group on the pyrrole ring by a nucleophile are not a characteristic feature of its reactivity. Such transformations would require harsh conditions or the presence of additional, strongly deactivating substituents.

Oxidative and Reductive Transformations

The pyrrole ring, being electron-rich, is susceptible to oxidation. Studies on similar pyrrole-containing compounds have shown that they can undergo oxidative transformations to form lactams and hydroxylactams. nih.gov The oxidation process can be initiated by molecular oxygen and may proceed through a single electron transfer mechanism, generating a pyrrole radical cation intermediate. nih.gov This reactive intermediate can then engage in further reactions, including oxidative coupling to form pyrrole-pyrrole dimers. nih.gov While specific studies on this compound are not prevalent, it is plausible that it would exhibit similar reactivity under oxidative conditions.

Conversely, information regarding the specific reductive transformations of this compound is not extensively documented in the available scientific literature. General reduction methods for pyrroles can lead to the formation of pyrrolidines, but the specific conditions and outcomes for this particular substituted pyrrole would require further experimental investigation.

Rearrangement Reactions and Tautomerism Studies

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. wiley-vch.de Common rearrangement reactions include the Beckmann, Claisen, and Hofmann rearrangements. byjus.commasterorganicchemistry.com These reactions are typically initiated by the formation of a reactive intermediate, which then undergoes a migration of an atom or group. chemistrysteps.com While these are fundamental reactions in organic chemistry, specific examples involving this compound have not been prominently reported.

Tautomerism is a significant aspect of the chemistry of heterocyclic compounds. For structures related to this compound, such as 2-aminopyrroles, amino-imino tautomerism is a well-studied phenomenon. researchgate.net Theoretical calculations have indicated that for 1-methyl-2-aminopyrrole, both the amino and imino tautomers could be observable in aqueous solutions. researchgate.net This suggests that this compound can also exist in different tautomeric forms, influenced by the solvent environment. The equilibrium between these tautomers can have a significant impact on the compound's reactivity and biological activity.

Table 1: Potential Tautomeric Forms of this compound
Tautomeric FormStructureKey Features
Carboximidamide (Amino)Amino FormThe exocyclic nitrogen is an amino group. This form is analogous to the stable form of many 2-aminoheterocycles. researchgate.net
Carboximidic acid (Imino)Imino FormFeatures an imino group with a double bond to the exocyclic nitrogen. The presence of this tautomer can be influenced by solvent polarity. researchgate.net

Derivatization Strategies for Analog Libraries and Structure-Activity Relationship (SAR) Exploration

The development of analog libraries is a cornerstone of modern medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR). For this compound, several positions on the molecule can be targeted for derivatization to probe its interaction with biological targets. SAR studies on related pyrrole derivatives have provided valuable insights into which modifications are likely to influence activity. nih.govnih.gov

Key Derivatization Points and SAR Rationale:

Pyrrole Ring Substituents: The introduction of various substituents at the C3, C4, and C5 positions of the pyrrole ring can modulate the electronic properties and steric profile of the molecule. For instance, in other pyrrole-based compounds, the addition of phenyl and pyridyl groups with electron-withdrawing substituents has been shown to enhance biological activity.

N-Methyl Group Modification: While the parent compound has a methyl group on the pyrrole nitrogen, replacing this with other alkyl or aryl groups can impact the molecule's conformation and binding interactions. Studies on similar scaffolds have shown that the N-benzyl side chain can be important for inhibitory potency. nih.gov

Table 2: Derivatization Strategies for SAR Exploration of this compound
Modification SiteProposed ModificationsRationale for SAR Studies
Pyrrole C3, C4, C5 positionsIntroduction of halogens, alkyl, aryl, or heteroaryl groups.To explore the impact of steric bulk and electronic effects on activity. Electron-withdrawing groups on appended rings have proven beneficial in related series.
Pyrrole N1-positionReplacement of the methyl group with larger alkyl chains, benzyl (B1604629) groups, or other cyclic systems.To investigate the role of this substituent in binding to target proteins. The N-benzyl group is a common feature in active pyrrole derivatives. nih.gov
Carboximidamide NitrogensAcylation, alkylation, or incorporation into a heterocyclic ring.To modulate hydrogen bonding capabilities, polarity, and metabolic stability. N-acylation has led to potent inhibitors in analogous compounds. nih.gov

Ligand Properties of the Carboximidamide Functional Group

The carboximidamide functional group, also known as an amidine, is characterized by the presence of a C(=N)N moiety. This group possesses a rich and varied coordination chemistry due to the presence of two nitrogen atoms with different hybridization states.

The carboximidamide group typically acts as a versatile donor, engaging in coordination with metal ions through one or both of its nitrogen atoms. The imino nitrogen, with its sp2 hybridization, and the amino nitrogen, with its sp3 hybridization, both possess lone pairs of electrons available for donation to a metal center.

Several binding modes have been established for carboximidamide and related amidinate ligands:

Monodentate Coordination: The ligand can bind to a metal center through the more basic imino nitrogen atom, leaving the amino group uncoordinated. This mode is common when the steric bulk around the metal center is significant or when competing ligands are present.

Bidentate Chelating Coordination: The carboximidamide group can act as a bidentate ligand, forming a stable four-membered chelate ring by coordinating to the metal center through both the imino and amino nitrogen atoms. This is a very common coordination mode for amidinate ligands.

Bidentate Bridging Coordination: Two metal centers can be bridged by the carboximidamide group, with each nitrogen atom coordinating to a different metal ion. This mode of coordination can lead to the formation of dimeric or polymeric structures.

The presence of the 1-methyl-1H-pyrrole ring at the 2-position can influence the electronic properties and steric hindrance of the carboximidamide group, thereby affecting its preferred binding mode. The electron-donating nature of the pyrrole ring may enhance the basicity of the carboximidamide nitrogen atoms, promoting stronger metal-ligand bonds.

The ability of this compound to act as a chelating ligand is a key aspect of its coordination chemistry. When both nitrogen atoms of the carboximidamide group coordinate to the same metal ion, a four-membered chelate ring is formed. While four-membered rings are generally less stable than five- or six-membered rings due to ring strain, the delocalization of electron density within the N-C-N fragment of the amidinate moiety can contribute to the stability of the resulting metallacycle.

In addition to the carboximidamide group, the nitrogen atom of the pyrrole ring could potentially participate in coordination, leading to a tridentate binding mode. However, the N-methylation in this compound sterically hinders this possibility and electronically deactivates the pyrrole nitrogen for coordination. Therefore, chelation is expected to primarily involve the two nitrogen atoms of the carboximidamide functional group.

The geometry of the resulting metal complexes will be dictated by the coordination number of the metal ion and the number of coordinated ligands. For a bidentate chelating ligand like this compound, square planar or octahedral geometries are commonly observed for transition metal ions, with the remaining coordination sites occupied by other ligands or solvent molecules.

Complexation with Transition Metal Ions

The synthesis and characterization of transition metal complexes with this compound would provide valuable insights into its coordination behavior. Although specific examples are not readily found in the literature, the general procedures for the synthesis of related metal-amidine complexes can be applied.

The synthesis of metal complexes of this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions (e.g., temperature, reaction time) would depend on the specific metal ion and the desired complex.

Common synthetic strategies include:

Direct reaction: A straightforward method involves mixing the ligand and the metal salt in a solvent and allowing the complex to form, often with gentle heating.

Deprotonation: In many cases, the amino group of the carboximidamide is deprotonated to form an amidinate anion prior to or during coordination. This is typically achieved by using a base, which can enhance the coordinating ability of the ligand.

The resulting complexes can be isolated as crystalline solids and characterized by various analytical techniques, including elemental analysis, mass spectrometry, and thermogravimetric analysis, to determine their composition and thermal stability.

Table 1: Hypothetical Transition Metal Complexes of this compound and Their Expected Properties

Metal IonPotential FormulaExpected GeometryPotential Color
Cu(II)[Cu(L)2]Cl2Square PlanarBlue or Green
Ni(II)[Ni(L)2]Cl2Square Planar or OctahedralGreen or Red
Co(II)[Co(L)2Cl2]Tetrahedral or OctahedralBlue or Pink
Zn(II)[Zn(L)2]Cl2TetrahedralColorless

L = this compound

Spectroscopic techniques are indispensable for elucidating the nature of metal-ligand interactions in coordination compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination of the carboximidamide group. Upon complexation, the stretching frequencies of the C=N and N-H bonds are expected to shift. A shift in the C=N stretching vibration to a lower frequency is indicative of coordination through the imino nitrogen. Changes in the N-H stretching and bending vibrations can provide evidence for the involvement of the amino group in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes can provide information about the geometry of the coordination sphere around the metal ion. The d-d transitions of the transition metal ions are sensitive to the ligand field, and the positions and intensities of these absorption bands can be used to infer the coordination environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes in solution. Upon coordination, the chemical shifts of the protons and carbons of the ligand, particularly those near the coordination site, are expected to change. For paramagnetic complexes, NMR spectra can be broad and more difficult to interpret, but can still provide valuable structural information.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying complexes with unpaired electrons, such as those of Cu(II) and Co(II). The EPR spectrum can provide detailed information about the electronic structure and the geometry of the metal center.

Table 2: Expected Spectroscopic Shifts upon Coordination of this compound

Spectroscopic TechniqueFunctional GroupExpected Shift upon Coordination
IRC=N stretchShift to lower frequency
IRN-H stretchShift and/or broadening
1H NMRPyrrole protonsDownfield or upfield shift
1H NMRAmidine N-H protonShift and/or disappearance upon deprotonation
13C NMRPyrrole carbonsShift in resonance
13C NMRAmidine carbonShift in resonance

For complexes of this compound, X-ray crystallography would be able to:

Confirm the coordination mode of the ligand (monodentate, bidentate chelating, or bridging).

Determine the precise geometry of the metal coordination sphere.

Provide detailed information about the bond distances between the metal and the donor atoms of the ligand.

Reveal the presence of any intermolecular interactions, such as hydrogen bonding or π-π stacking, which can influence the crystal packing.

While no crystal structures of metal complexes of this compound are currently reported in the Cambridge Structural Database, the analysis of related structures containing the pyrrole-amidine or pyrrole-imine motifs can provide valuable predictive insights into the expected structural features.

Research on this compound in Coordination Chemistry Remains Limited

The field of coordination chemistry extensively explores ligands containing pyrrole and amidine functionalities for the construction of complex supramolecular structures and for catalytic applications. Pyrrole derivatives are known to coordinate with a variety of metal ions, contributing to the formation of stable complexes with interesting electronic and structural properties. Similarly, the amidine group is a versatile ligand, capable of forming strong bonds with metals and stabilizing various oxidation states, which is often exploited in catalysis.

However, the specific combination of a 1-methyl-1H-pyrrole ring with a 2-carboximidamide functional group in "this compound" appears to be a largely unexplored area of research based on the currently accessible scientific databases and publications. Consequently, detailed research findings, data tables, and specific examples related to its coordination polymers, MOFs, and the catalytic applications of its metal complexes could not be compiled.

Further research into the synthesis and coordination behavior of this compound would be necessary to elucidate its potential in these advanced materials and catalytic systems. Until such studies are conducted and published, a comprehensive and scientifically accurate article on its specific coordination chemistry, as requested, cannot be generated.

Theoretical and Computational Investigations of 1 Methyl 1h Pyrrole 2 Carboximidamide

Electronic Structure Analysis using Quantum Chemical Methods

The electronic structure of a molecule dictates its geometry, stability, and chemical properties. Quantum chemical methods are employed to solve the Schrödinger equation for the molecule, providing a detailed picture of its electronic landscape.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 1-Methyl-1H-pyrrole-2-carboximidamide, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are instrumental in finding the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This process involves minimizing the total energy of the molecule with respect to the positions of its nuclei.

Below is a table of hypothetical optimized geometric parameters for the most stable conformer of this compound, as would be predicted by DFT calculations.

ParameterBond/AnglePredicted Value
Bond LengthC2-C(imidamide)1.45 Å
C=N (imidamide)1.28 Å
C-NH2 (imidamide)1.35 Å
N1-CH31.47 Å
N1-C21.38 Å
C2-C31.39 Å
C3-C41.42 Å
C4-C51.38 Å
C5-N11.37 Å
Bond AngleN1-C2-C(imidamide)125°
C2-C(imidamide)-N(imine)120°
C2-C(imidamide)-N(amine)118°
Dihedral AngleC3-C2-C(imidamide)=N~10°

Note: These are representative values based on typical geometries of similar molecules and are intended for illustrative purposes.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory provide a detailed description of the molecular orbitals (MOs), which are regions in a molecule where an electron is likely to be found.

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, reflecting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and electronic stability. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be a π-orbital primarily localized on the electron-rich pyrrole (B145914) ring. The LUMO is likely to be a π*-orbital with significant contributions from the carboximidamide group, particularly the C=N double bond.

Molecular OrbitalPredicted Energy (eV)Description
HOMO-5.8π-orbital localized on the pyrrole ring
LUMO-0.9π*-orbital localized on the carboximidamide group
HOMO-LUMO Gap4.9 eVIndicates moderate chemical stability

Note: These energy values are hypothetical and serve as an illustration of the type of data generated from ab initio calculations.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods can simulate various types of spectra, which can then be compared with experimental data to confirm the structure and understand the vibrational and electronic properties of the molecule.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups in a molecule by probing its vibrational modes. Computational simulations of these spectra can be performed on the optimized geometry of this compound. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be predicted.

These simulations provide a detailed assignment of the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. For this compound, characteristic vibrational modes would include the N-H stretches of the amino group, the C=N stretch of the imine, various C-H and C-N stretches, and the ring breathing modes of the pyrrole moiety.

Vibrational ModePredicted Frequency (cm⁻¹)Description
N-H stretch (asymmetric)3450Amino group
N-H stretch (symmetric)3350Amino group
C-H stretch (pyrrole)3100-3150Aromatic C-H
C-H stretch (methyl)2950-3000Aliphatic C-H
C=N stretch1650Imine group
N-H bend1620Amino group
Pyrrole ring stretch1500-1580Ring vibrations
C-N stretch1250-1350Various C-N bonds

Note: These are illustrative frequencies based on typical ranges for the respective functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method implemented within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule.

These predictions are based on the calculation of the magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then determined relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS). The predicted NMR spectra can be used to assign the signals in an experimental spectrum and to confirm the proposed structure of this compound.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N1-CH₃3.835
H3 (pyrrole)6.2110
H4 (pyrrole)6.1108
H5 (pyrrole)6.8122
C2 (pyrrole)-130
C(imidamide)-155
NH (imine)7.5-
NH₂ (amine)5.5-

Note: These chemical shifts are hypothetical and represent plausible values for the described chemical environments.

Reactivity Prediction and Mechanistic Modeling

Computational chemistry is a valuable tool for predicting the reactivity of a molecule and for modeling the mechanisms of its reactions. Based on the electronic structure analysis of this compound, its chemical reactivity can be inferred.

The distribution of the HOMO and LUMO provides clues about where the molecule is likely to react. The electron-rich pyrrole ring, as indicated by the localization of the HOMO, is expected to be susceptible to electrophilic attack, for instance, in halogenation or nitration reactions. The carboximidamide group, with its polar C=N bond and the presence of lone pairs on the nitrogen atoms, is a likely site for nucleophilic attack or protonation.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the nitrogen atoms of the carboximidamide group would be expected to show negative electrostatic potential, making them targets for electrophiles.

Furthermore, computational modeling can be used to investigate the detailed pathways of potential reactions. For example, the mechanism of hydrolysis of the carboximidamide group to form the corresponding amide could be studied by calculating the energies of the reactants, transition states, and products. This would provide insights into the reaction's feasibility and kinetics. The calculation of activation energies for different proposed mechanisms can help to determine the most likely reaction pathway.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict and explain chemical reactivity by analyzing the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich 1-methyl-pyrrole ring system. The lone pair of electrons on the pyrrole nitrogen delocalizes into the aromatic ring, increasing its electron-donating ability. The LUMO, conversely, would likely be centered on the electron-withdrawing carboximidamide group (-C(=NH)NH2). This separation of the HOMO and LUMO facilitates intramolecular charge transfer.

Density Functional Theory (DFT) calculations on analogous pyrrole derivatives, often using the B3LYP method with a 6-311++G(d,p) basis set, are standard for validating molecular structures and analyzing electronic properties like the HOMO-LUMO gap. researchgate.net Such analyses help in understanding the molecule's potential role in chemical reactions, where the pyrrole ring might engage in electrophilic substitutions and the carboximidamide group in nucleophilic additions.

Table 1: Conceptual FMO Properties and Reactivity Implications

Property Description Predicted Implication for this compound
HOMO Energy Energy of the highest occupied molecular orbital. Higher energy indicates a stronger electron-donating ability. The electron-rich pyrrole ring would lead to a relatively high HOMO energy, making it susceptible to electrophilic attack.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Lower energy indicates a stronger electron-accepting ability. The carboximidamide group would lower the LUMO energy, making the carbon atom a site for nucleophilic attack.

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. A smaller gap suggests higher chemical reactivity and polarizability. | The compound is expected to have a moderate to low energy gap, indicating significant potential for chemical reactivity. |

Transition State Analysis for Reaction Pathways

Transition state analysis is a computational method used to investigate the mechanism of chemical reactions. It involves locating the transition state—the highest energy point along the reaction coordinate—which connects reactants to products. By calculating the energy of this state, chemists can determine the activation energy of a reaction, providing insights into its kinetics and feasibility.

For this compound, several reaction pathways could be investigated using transition state analysis. For example, the hydrolysis of the carboximidamide group to form the corresponding carboxamide would be a key reaction to study. Computational methods could model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent bond-breaking and bond-forming steps.

Intermolecular Interaction Studies

Hydrogen Bonding Networks and Dynamics

The carboximidamide group of this compound is a potent participant in hydrogen bonding, featuring both hydrogen bond donors (the -NH2 and =NH groups) and a hydrogen bond acceptor (the imine nitrogen). This functionality allows the molecule to form extensive and robust hydrogen bonding networks.

Studies on the closely related compound, 1-methylpyrrole-2-carboxamide (B1299598) (MPCA), show that it forms centrosymmetric dimers in its crystal structure through N-H···O hydrogen bonds. nih.govrsc.org By analogy, this compound is expected to form similar dimeric structures, likely through N-H···N interactions, which are fundamental to the structure of many biological and chemical systems. In studies of pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide, the -NH group of the guanidine-like moiety was hypothesized to be a key hydrogen bond donor in interactions with biological targets. nih.gov

Computational simulations, such as molecular dynamics, can be employed to study the dynamics of these hydrogen bonds, including their lifetimes and geometries, in various environments.

Table 2: Potential Hydrogen Bond Interactions for this compound

Donor Group Acceptor Group Type of Interaction Significance
Amidine N-H Imine N Intermolecular Formation of dimers and chains in the solid state.
Amine N-H Imine N Intermolecular Contributes to crystal packing and network formation.

Molecular Packing and Crystal Lattice Simulations

The way molecules arrange themselves in a solid state, known as molecular packing, is governed by a delicate balance of intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. Crystal lattice simulations are used to predict the most stable crystal structure of a compound by calculating the lattice energy.

For this compound, the strong N-H···N hydrogen bonds are expected to be the dominant force directing the crystal packing, likely leading to the formation of well-defined chains or sheets. nih.gov In addition to these strong interactions, weaker C-H···π interactions, where a C-H bond from one molecule interacts with the π-system of the pyrrole ring of another, can also play a significant role in the three-dimensional arrangement. nih.gov

Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts within a crystal lattice, providing a detailed picture of the packing environment. openaccessjournals.com DFT calculations can be used to compute the lattice energies of different hypothetical packing arrangements (polymorphs) to determine the most thermodynamically stable crystal structure.

Table 3: Hypothetical Crystallographic Data Based on Analogous Structures

Parameter Description Expected Value Range
Crystal System The symmetry system of the crystal lattice. Monoclinic or Orthorhombic
Space Group The specific symmetry group of the crystal. P2₁/c, P-1
Z Number of molecules in the unit cell. 2 or 4

| Key Interactions | Dominant forces in the crystal packing. | N-H···N hydrogen bonding, π-π stacking |

Computational Approaches for Ligand Design and Optimization

Pyrrole-2-carboxamide and related scaffolds are frequently used in medicinal chemistry for the design of enzyme inhibitors and other therapeutic agents. nih.govbiointerfaceresearch.comnih.gov Computational chemistry is an indispensable tool in this process, enabling structure-based and ligand-based drug design. bioscipublisher.com

For this compound, computational approaches could be used to design and optimize it as a ligand for a specific biological target. Molecular docking simulations, for instance, can predict the preferred binding orientation of the molecule within the active site of a protein. These simulations would highlight key interactions, such as the hydrogen bonds formed by the carboximidamide group and hydrophobic interactions involving the 1-methyl-pyrrole ring.

Structure-activity relationship (SAR) studies can be guided by computational analysis. For example, in the development of inhibitors for Mycobacterial Membrane Protein Large 3, replacing a pyrrole N-H with a methyl group was found to reduce activity, demonstrating the sensitivity of binding affinity to small structural changes. nih.gov Quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features with biological activity, allowing for the prediction of the potency of new, unsynthesized derivatives. This computational screening accelerates the optimization of lead compounds by prioritizing the most promising candidates for synthesis and testing. nih.gov

Future Directions and Unexplored Research Avenues for 1 Methyl 1h Pyrrole 2 Carboximidamide

Development of Novel Synthetic Methodologies

The efficient synthesis of 1-Methyl-1H-pyrrole-2-carboximidamide is foundational to unlocking its research potential. While classical methods for creating carboximidamides, such as the Pinner reaction, are established, future research should focus on developing more direct, atom-economical, and scalable synthetic routes.

Future investigations could explore one-pot synthesis procedures starting from readily available precursors like 1-methyl-1H-pyrrole-2-carbonitrile. Direct conversion of the nitrile to the carboximidamide using novel catalytic systems would represent a significant improvement over multi-step sequences. Furthermore, methodologies that avoid harsh conditions or the use of toxic reagents are highly desirable. Drawing inspiration from recent advances in the synthesis of related heterocyclic compounds, new strategies could be developed. researchgate.netresearchgate.net For example, transition-metal-catalyzed amination of a suitable precursor could offer a novel pathway.

A comparative table of potential future synthetic routes is presented below, outlining hypothetical parameters for investigation.

Synthetic Approach Proposed Catalyst/Reagent Potential Advantages Key Research Challenge
Direct Catalytic AminationPalladium or Copper CatalystHigh atom economy, potentially milder conditionsCatalyst screening and optimization
Flow Chemistry SynthesisImmobilized ReagentsEnhanced safety, scalability, and purityReactor design and optimization of flow parameters
Photoredox CatalysisOrganic Dye/Transition Metal ComplexAccess to novel reaction pathways, mild conditionsIdentification of suitable photocatalyst and reaction conditions
Bio-catalytic SynthesisEngineered Nitrilase or AmidaseHigh selectivity, green chemistry approachEnzyme discovery and engineering

These new synthetic methods would not only facilitate access to this compound but also to a library of its derivatives, enabling systematic studies of its properties.

Exploration of Advanced Catalytic Applications

The carboximidamide moiety is known for its ability to act as a ligand for transition metals and to participate in hydrogen bonding, suggesting that this compound could have unexplored catalytic applications. Future research should investigate its potential as a novel ligand in organometallic catalysis.

The nitrogen-rich carboximidamide group, combined with the pyrrole (B145914) ring, could form stable complexes with various metals. These complexes could be screened for activity in key organic transformations, such as cross-coupling reactions, C-H activation, and asymmetric synthesis. The N-methyl group on the pyrrole ring could fine-tune the electronic properties of the ligand, potentially leading to unique reactivity or selectivity compared to N-H analogues.

Potential Catalytic Application Target Metal Center Proposed Reaction Type Rationale for Exploration
Asymmetric HydrogenationRuthenium, RhodiumReduction of prochiral ketones/olefinsChiral derivatives could induce enantioselectivity.
Cross-Coupling ReactionsPalladium, NickelSuzuki, Heck, Sonogashira couplingsThe ligand could stabilize the active catalytic species.
Polymerization CatalysisTitanium, ZirconiumOlefin polymerizationThe ligand's steric and electronic profile may influence polymer properties.

Integration with Materials Science for Functional Chemical Systems

The structural features of this compound suggest its potential as a building block for functional materials. Its planar pyrrole core and hydrogen-bonding carboximidamide group could be exploited in the design of supramolecular assemblies, liquid crystals, or organic semiconductors.

Future work could focus on synthesizing polymers or oligomers containing the this compound unit. The electronic properties of the pyrrole ring, combined with the potential for intermolecular hydrogen bonding, could lead to materials with interesting conductive or photophysical properties. Research into its ability to form self-assembled monolayers on surfaces could also be a fruitful avenue, with potential applications in sensors or molecular electronics.

In-depth Investigations of Complex Coordination Architectures

The carboximidamide group is an excellent ligand for forming coordination complexes with a wide range of metal ions. researchgate.netresearchgate.net Future research should systematically explore the coordination chemistry of this compound with various transition metals, lanthanides, and main group elements.

These studies would involve synthesizing and characterizing the resulting metal complexes, using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry. The goal would be to understand how the ligand binds to different metals and to investigate the structures and properties of the resulting coordination architectures, which could range from simple mononuclear complexes to intricate metal-organic frameworks (MOFs). The unique steric and electronic environment provided by the N-methylated pyrrole ring could lead to the formation of novel topologies and materials with interesting magnetic, porous, or luminescent properties. researchgate.net

Further Mechanistic Elucidation of Biological Interactions at the Molecular Level (Non-Clinical)

Pyrrole-carboxamide and pyrrole-carboximidamide derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.ainih.govnih.gov For instance, related pyrrole-2-carboxamide derivatives have been evaluated as inhibitors of mycobacterial proteins, and pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives have been studied as potential agents for Alzheimer's disease. nih.govnih.gov

Future non-clinical research on this compound should focus on identifying its specific molecular targets. This can be achieved through a combination of computational modeling and in vitro biochemical and cellular assays. Docking studies could predict potential binding partners, which could then be validated experimentally. Understanding how the compound interacts with specific enzymes or receptors at a molecular level is crucial for any future development. These studies could reveal its potential as an inhibitor of kinases, proteases, or other enzymes implicated in disease pathways.

Potential Biological Target Class Rationale Based on Structural Analogs Suggested In Vitro Assay
Bacterial Enzymes (e.g., MmpL3)Pyrrole-2-carboxamides show anti-TB activity. nih.govEnzyme inhibition assays, bacterial growth inhibition assays.
Kinases / ATP-binding proteinsThe amidine group can mimic protonated amines in binding sites.Kinase activity assays, thermal shift assays.
DNA/RNA groovesPyrrole-containing polyamides are known DNA-binders.UV-Vis spectroscopy, fluorescence intercalator displacement assays.
Acetylcholinesterase (AChE) / BACE1Related carboximidamides show dual inhibitory potential. nih.govEnzyme inhibition assays.

Application in Chemical Biology Tool Development

Beyond its potential therapeutic applications, this compound could be developed into a valuable tool for chemical biology research. Its ability to bind to specific biomolecules could be harnessed to create molecular probes, affinity resins, or imaging agents.

Future research in this area could involve synthesizing derivatives of this compound that incorporate fluorescent tags, biotin (B1667282) labels, or photoreactive cross-linking groups. These modified versions could be used to visualize the subcellular localization of its biological targets, to isolate and identify binding partners from cell lysates, or to map its binding site on a target protein. Such tools would be invaluable for dissecting complex biological processes and for validating the compound's mechanism of action.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.